5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused furan and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with microtubules. It has been identified as a potent microtubule depolymerizing agent, which means it can disrupt the polymerization of tubulin, a key protein involved in cell division . This compound interacts with tubulin by binding to its colchicine site, thereby inhibiting tubulin assembly and leading to microtubule depolymerization . This interaction is crucial as it can circumvent drug resistance mechanisms mediated by P-glycoprotein and βIII-tubulin .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells . This compound influences cell function by disrupting microtubule dynamics, which is essential for mitotic spindle formation and chromosome segregation during cell division . Additionally, it affects cell signaling pathways and gene expression related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with tubulin. By binding to the colchicine site on tubulin, it inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization . This inhibition disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptosis . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological toxicity, and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells can impact its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and microtubules . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity and function are closely associated with its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. This process is achieved through Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides . The reaction conditions often include the use of copper catalysts and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the furan or pyrimidine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction involves the replacement of hydrogen atoms or other substituents on the furan or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the furan or pyrimidine rings.
Scientific Research Applications
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with microtubules, leading to their depolymerization. This disrupts the microtubule network within cells, which is essential for cell division and intracellular transport. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the furan and pyrimidine rings.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thiophene ring instead of a furan ring and exhibit different biological activities.
Uniqueness
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is unique due to its potent microtubule depolymerizing activity and its ability to circumvent drug resistance mechanisms in cancer cells. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
5-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYXTYRBPCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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